Cas no 1823342-18-2 (2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol)

2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol is a heterocyclic compound featuring a fused triazolopyridine core with a hydroxyethyl substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The triazolopyridine moiety is known for its stability and ability to participate in hydrogen bonding, making it valuable in drug design as a bioisostere or scaffold. The hydroxyethyl group enhances solubility and provides a handle for further functionalization. The compound is of interest in medicinal chemistry for its potential as an intermediate in synthesizing biologically active molecules, particularly those targeting kinase inhibition or other enzyme-modulating pathways. Its well-defined structure allows for precise modifications in synthetic routes.
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol structure
1823342-18-2 structure
Product Name:2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
CAS No:1823342-18-2
MF:C7H8N4O
MW:164.164620399475
CID:6573681
PubChem ID:130129065
Update Time:2025-08-05

2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
    • EN300-1839387
    • 1823342-18-2
    • Inchi: 1S/C7H8N4O/c12-2-1-5-3-6-7(8-4-5)10-11-9-6/h3-4,12H,1-2H2,(H,8,9,10,11)
    • InChI Key: WBWNYWQLZFOZPZ-UHFFFAOYSA-N
    • SMILES: OCCC1C=NC2C(C=1)=NNN=2

Computed Properties

  • Exact Mass: 164.06981089g/mol
  • Monoisotopic Mass: 164.06981089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 74.7Ų

2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1839387-1g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
1g
$1944.0 2023-09-19
Enamine
EN300-1839387-5g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
5g
$5635.0 2023-09-19
Enamine
EN300-1839387-10g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
10g
$8357.0 2023-09-19
Enamine
EN300-1839387-0.05g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
0.05g
$1632.0 2023-09-19
Enamine
EN300-1839387-0.1g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
0.1g
$1711.0 2023-09-19
Enamine
EN300-1839387-0.25g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
0.25g
$1789.0 2023-09-19
Enamine
EN300-1839387-0.5g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
0.5g
$1866.0 2023-09-19
Enamine
EN300-1839387-1.0g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
1g
$1944.0 2023-06-02
Enamine
EN300-1839387-2.5g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
2.5g
$3809.0 2023-09-19
Enamine
EN300-1839387-5.0g
2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol
1823342-18-2
5g
$5635.0 2023-06-02

Additional information on 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol

Introduction to 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol (CAS No. 1823342-18-2)

2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol, identified by its CAS number 1823342-18-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a complex structural framework that combines a triazolopyridine core with an ethanol side chain, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol incorporates a fused triazolo[4,5-b]pyridine ring system, which is known for its potential biological activity. The presence of nitrogen atoms in the triazole and pyridine moieties enhances the compound's ability to interact with biological targets, such as enzymes and receptors. This structural feature has garnered attention from researchers due to its potential role in modulating cellular processes and signaling pathways.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The triazolo[4,5-b]pyridine scaffold has been extensively studied for its role in various pharmacological applications. For instance, derivatives of this scaffold have shown promise in the treatment of infectious diseases, inflammation, and even certain types of cancer. The ethanol side chain in 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol may contribute to its solubility and bioavailability, making it a more viable candidate for further pharmacokinetic studies.

One of the most compelling aspects of 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol is its potential as a lead compound for drug development. Researchers have been exploring its interactions with various biological targets to identify possible therapeutic effects. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in pathogenic processes. For example, its ability to modulate the activity of kinases and other signaling molecules has been observed in vitro.

The synthesis of 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the triazole ring into the pyridine framework is a critical step that demands precise control over reaction conditions. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it more feasible to produce larger quantities of the compound for further research.

In the context of drug discovery, CAS No. 1823342-18-2 represents an important intermediate that could lead to the development of novel therapeutics. The structural complexity of this compound allows for diverse modifications that can be tailored to enhance specific biological activities. Researchers are exploring various derivatives to improve potency, selectivity, and pharmacokinetic properties. These efforts are part of a broader trend toward rational drug design, where computational modeling and high-throughput screening play crucial roles.

Recent advancements in computational chemistry have provided powerful tools for predicting the biological activity of small molecules like 2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}ethan-1-ol. Molecular docking studies have been particularly useful in identifying potential binding interactions with target proteins. These simulations help researchers prioritize compounds for experimental validation and guide the design of more effective derivatives.

The ethanol side chain in CAS No. 1823342-18-2 also presents opportunities for functionalization. By introducing different substituents at strategic positions along this chain, chemists can fine-tune the compound's properties to achieve desired pharmacological effects. For instance, modifications that enhance solubility or metabolic stability could improve its suitability for clinical applications.

Another area of interest is the potential use of 1823342-18-2 as a tool compound in biochemical assays. Its unique structure makes it an excellent candidate for probing enzyme mechanisms and identifying new therapeutic targets. Such studies can provide valuable insights into disease pathways and help develop more targeted interventions.

The future prospects for CAS No. 1823342-18-2 are promising given its structural features and potential biological activities. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely to play an increasingly important role in pharmaceutical development. Collaborative efforts between chemists and biologists will be essential to translate these findings into tangible therapeutic benefits.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk